Dimethyl 3-oxoadipate
Overview
Description
Dimethyl 3-oxoadipate, also known as hexanedioic acid, 3-oxo-, dimethyl ester, is an organic compound with the molecular formula C8H12O5. It is a derivative of adipic acid and is characterized by the presence of two ester groups and a ketone group. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-oxoadipate can be synthesized through the esterification of 3-oxoadipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic oxidation of cyclohexanone followed by esterification. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-oxoadipate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxoadipic acid.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming dimethyl 3-hydroxyadipate.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-oxoadipic acid.
Reduction: Dimethyl 3-hydroxyadipate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-oxoadipate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain metabolites.
Medicine: Research explores its potential in drug development due to its structural similarity to biologically active compounds.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl 3-oxoadipate involves its interaction with various molecular targets. In biological systems, it can be metabolized to form active intermediates that participate in metabolic pathways. The ester groups facilitate its transport across cell membranes, while the ketone group can undergo enzymatic transformations .
Comparison with Similar Compounds
Dimethyl adipate: Lacks the ketone group present in dimethyl 3-oxoadipate.
Dimethyl succinate: Has a shorter carbon chain and lacks the ketone group.
Dimethyl glutarate: Contains one less carbon atom and lacks the ketone group.
Uniqueness: this compound is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
dimethyl 3-oxohexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGTZMRSJJKAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202993 | |
Record name | Dimethyl 3-oxoadipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-44-3 | |
Record name | Hexanedioic acid, 3-oxo-, 1,6-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5457-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 3-oxoadipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5457-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 3-oxoadipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 3-oxoadipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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